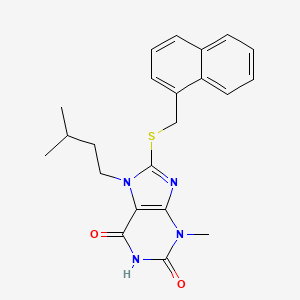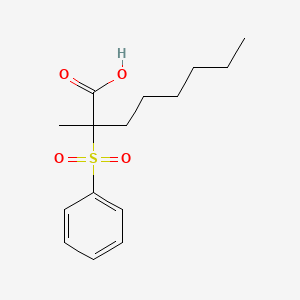![molecular formula C18H15ClN2O3S B11972176 3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11972176.png)
3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a carbohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Chloro Substituent: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Carbohydrazide Group: The carbohydrazide group is introduced by reacting the chlorinated benzothiophene with hydrazine derivatives under controlled conditions.
Condensation Reaction: The final step involves the condensation of the carbohydrazide derivative with 2,5-dimethoxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide
- 3-chloro-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-6-methoxy-1-benzothiophene-2-carbohydrazide
Uniqueness
3-chloro-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and may contribute to its specific biological activities and material properties.
Propriétés
Formule moléculaire |
C18H15ClN2O3S |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
3-chloro-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-12-7-8-14(24-2)11(9-12)10-20-21-18(22)17-16(19)13-5-3-4-6-15(13)25-17/h3-10H,1-2H3,(H,21,22)/b20-10+ |
Clé InChI |
RXHRTKPLXOQCGV-KEBDBYFISA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11972120.png)
![3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972126.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)


![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)


![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)
